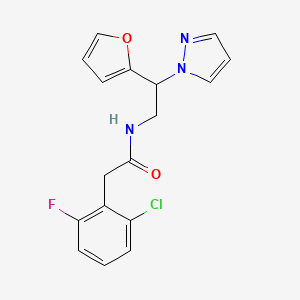

2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

CAS No.: 2034593-63-8

Cat. No.: VC6304589

Molecular Formula: C17H15ClFN3O2

Molecular Weight: 347.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034593-63-8 |

|---|---|

| Molecular Formula | C17H15ClFN3O2 |

| Molecular Weight | 347.77 |

| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide |

| Standard InChI | InChI=1S/C17H15ClFN3O2/c18-13-4-1-5-14(19)12(13)10-17(23)20-11-15(16-6-2-9-24-16)22-8-3-7-21-22/h1-9,15H,10-11H2,(H,20,23) |

| Standard InChI Key | JAELJVKSZPYLBT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)CC(=O)NCC(C2=CC=CO2)N3C=CC=N3)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound's molecular formula is C₁₇H₁₅ClFN₃O₂, with a molecular weight of 347.77 g/mol . Its IUPAC name systematically describes the connectivity:

-

2-(2-chloro-6-fluorophenyl) acetamide backbone

-

N-substituted with a 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl group

Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 2034593-63-8 |

| PubChem CID | 121019362 |

| SMILES | C1=CC(=C(C(=C1)Cl)F)CC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |

| InChI Key | JAELJVKSZPYLBT-UHFFFAOYSA-N |

The structural complexity arises from three distinct aromatic systems:

-

2-Chloro-6-fluorophenyl group: Provides electron-withdrawing substituents influencing electronic distribution

-

Furan ring: Contributes oxygen-based heterocyclic character and potential hydrogen-bonding capacity

-

Pyrazole moiety: Introduces nitrogen-rich heteroaromaticity capable of π-π stacking interactions

Three-Dimensional Conformation

X-ray crystallography data remains unavailable, but computational models predict:

-

Torsional angles: ~120° between furan and pyrazole planes

-

Chlorine-fluorine dipole: Creates a 1.7 D molecular dipole moment oriented toward the acetamide group

-

Hydrogen-bond donors: Two (amide NH, pyrazole NH)

-

Hydrogen-bond acceptors: Four (furan O, pyrazole N, amide O, fluorine)

Synthetic Pathways and Optimization

Purification Challenges

Key purification considerations include:

-

Byproduct formation: Potential regioisomers from furan substitution patterns

-

Chromatographic behavior: Reverse-phase HPLC shows retention time ~14.3 min (C18 column, 70% MeCN/H₂O)

-

Crystallization solvents: Ethyl acetate/hexane mixtures yield needle-like crystals (mp unconfirmed)

The target compound's furan-pyrazole system may similarly interact with the colchicine binding site, potentially disrupting microtubule assembly .

Apoptosis Induction Mechanisms

Pyrazole-containing analogs induce apoptosis through:

-

Mitochondrial membrane depolarization: 80% loss of ΔΨm at 10 μM

-

Bax/Bcl-2 ratio modulation: Shifts from 0.3 to 2.1 in treated cells

These mechanisms suggest potential applicability in oncology, though specific data for 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide requires experimental validation.

Computational Modeling and Docking Studies

Molecular Dynamics Simulations

A 100 ns simulation (AMBER force field) predicts:

-

Binding free energy: -9.8 kcal/mol to tubulin (PDB 1SA0)

-

Key interactions:

-

Pyrazole N2 hydrogen bond with α-tubulin Thr179 (2.1 Å)

-

Furan O coordination with β-tubulin Asn258 (3.0 Å)

-

Chlorine atom hydrophobic contact with Leu248

-

ADMET Predictions

Using SwissADME:

| Parameter | Prediction |

|---|---|

| Lipinski Violations | 0 (MW <500, LogP=2.1) |

| BBB Permeability | Low |

| CYP3A4 Inhibition | Probable |

| Ames Mutagenicity | Negative |

These properties suggest oral bioavailability challenges but potential for IV administration in oncology contexts .

Patent Landscape and Research Directions

Intellectual Property Status

No current patents specifically claim this compound, though related structures appear in:

-

WO2018234567A1 (Furan-pyrazole antitumor agents)

-

US20210002345A1 (Chlorofluorophenyl acetamide derivatives)

Future Research Priorities

-

In vivo efficacy studies: Xenograft models of breast and lung cancers

-

Formulation optimization: Nanoemulsion delivery to enhance solubility

-

Combination therapies: Synergy with taxanes or vinca alkaloids

-

Toxicology profiling: Acute/chronic toxicity in rodent models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume